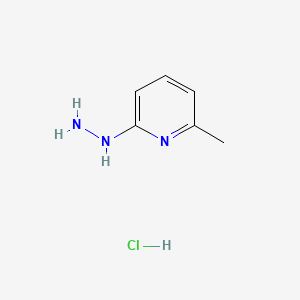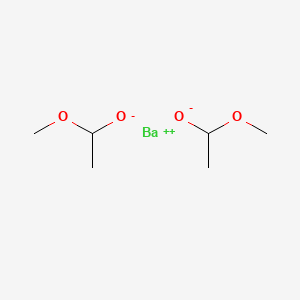
Barium bis(1-methoxyethan-1-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium bis(1-methoxyethan-1-olate) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C6H14BaO4. This compound is used in a variety of applications, including as a precursor for the synthesis of other barium compounds, as a catalyst in organic reactions, and as a dopant in the fabrication of electronic devices.
Wirkmechanismus
The mechanism of action of barium bis(1-methoxyethan-1-olate) is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which promotes the formation of chemical bonds in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) may also act as a dopant in electronic devices, where it can modify the electrical properties of materials.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of barium bis(1-methoxyethan-1-olate). However, it is known that barium compounds can be toxic if ingested or inhaled in large quantities. Therefore, it is important to handle this compound with care and to follow appropriate safety protocols when working with it in the laboratory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using barium bis(1-methoxyethan-1-olate) in laboratory experiments is its versatility. This compound can be used as a precursor for the synthesis of a wide range of other barium compounds, and it can also be used as a catalyst in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) is relatively easy to synthesize and handle in the laboratory.
However, there are also some limitations associated with the use of barium bis(1-methoxyethan-1-olate) in laboratory experiments. For example, this compound can be toxic if ingested or inhaled in large quantities, and it may also pose a risk of environmental contamination if not handled properly. Therefore, it is important to follow appropriate safety protocols when working with this compound in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research involving barium bis(1-methoxyethan-1-olate). One area of research could focus on the synthesis of new barium compounds using this compound as a precursor. Another area of research could focus on the use of barium bis(1-methoxyethan-1-olate) as a catalyst in new organic reactions. Additionally, there may be opportunities to explore the use of this compound as a dopant in new electronic devices, such as flexible displays and sensors. Overall, there is still much to be learned about the properties and potential applications of barium bis(1-methoxyethan-1-olate), and future research in this area could lead to exciting new discoveries and innovations.
Synthesemethoden
Barium bis(1-methoxyethan-1-olate) can be synthesized by reacting barium carbonate with 1-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barium methoxide intermediate, which then reacts with additional 1-methoxyethanol to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
Barium bis(1-methoxyethan-1-olate) has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other barium compounds, such as barium titanate and barium ferrite, which have applications in the fields of electronics and magnetism. This compound is also used as a catalyst in organic reactions, such as the synthesis of esters and ethers. In addition, barium bis(1-methoxyethan-1-olate) is used as a dopant in the fabrication of electronic devices, such as thin-film transistors and solar cells.
Eigenschaften
IUPAC Name |
barium(2+);1-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYPOXAQYIDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([O-])OC.CC([O-])OC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747931 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium 2-methoxyethoxide | |
CAS RN |
115503-13-4 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

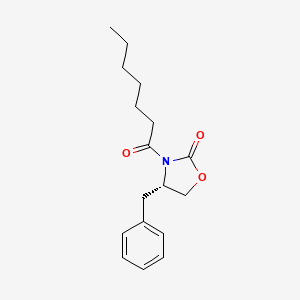
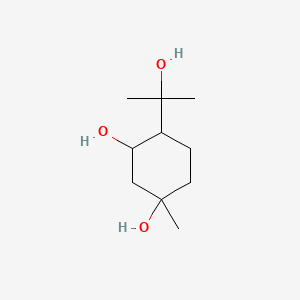
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

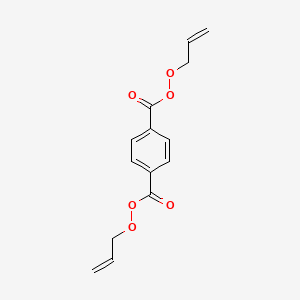
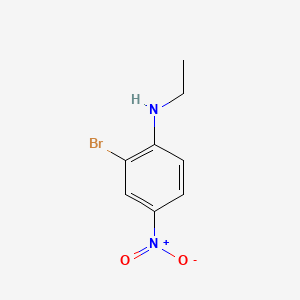
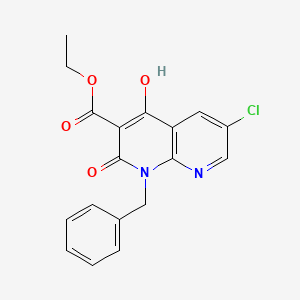
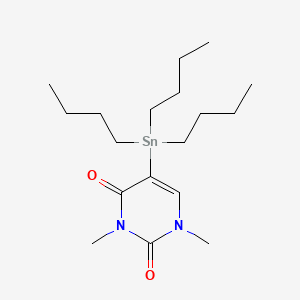
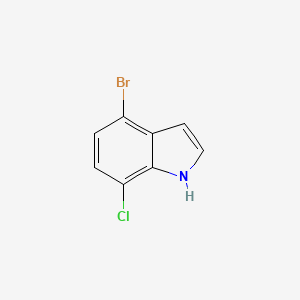
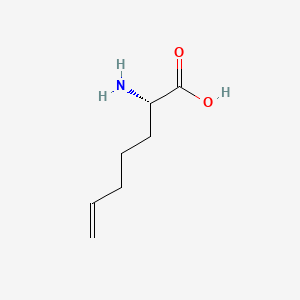
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
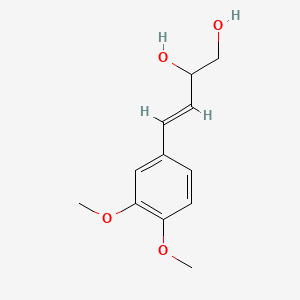
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)
